molecular formula C10H11Cl B7936595 6-Chloro-1,2,3,4-tetrahydronaphthalene

6-Chloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B7936595
M. Wt: 166.65 g/mol
InChI Key: NPGSSYDNCMYGPK-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydronaphthalene (CAS: 35337-44-1) is a chlorinated derivative of tetrahydronaphthalene (tetralin), a bicyclic compound consisting of a benzene ring fused to a cyclohexene ring. Its molecular formula is C₁₀H₁₁Cl, with a molecular weight of 166.65 g/mol . The chlorine atom is substituted at the 6th position of the aromatic ring (Figure 1).

This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Derivatives such as (this compound-1,1-diyl)dimethanol (CAS: 1883726-74-6) and (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1810074-75-9) highlight its versatility in generating chiral amines and functionalized alcohols .

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGSSYDNCMYGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution

Direct chlorination of 1,2,3,4-tetrahydronaphthalene via electrophilic substitution is a foundational method. The reaction typically employs chlorine gas (Cl2\text{Cl}_2) or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) in the presence of Lewis acids like iron(III) chloride (FeCl3\text{FeCl}_3) or aluminum chloride (AlCl3\text{AlCl}_3). The chlorination occurs preferentially at the 6th position due to the directing effects of the saturated ring system.

Procedure :

  • Dissolve 1,2,3,4-tetrahydronaphthalene (10 mmol) in dichloromethane.

  • Add FeCl3\text{FeCl}_3 (1.2 equiv) and cool to 0°C.

  • Introduce Cl2\text{Cl}_2 gas gradually over 2 hours.

  • Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography.

Yield : 60–75%.

Challenges and Optimizations

  • Regioselectivity : Competing chlorination at the 5th or 7th positions may occur, requiring careful temperature control.

  • Side Reactions : Over-chlorination can be mitigated by using stoichiometric Cl2\text{Cl}_2 and monitoring reaction progress via GC-MS.

Cascade Reactions Involving Diels-Alder Cycloaddition

Nitrogen Deletion/Diels-Alder Strategy

A novel approach reported by involves a cascade reaction combining isoindoline derivatives with dienophiles to construct the tetrahydronaphthalene core. Chlorine incorporation is achieved via pre-functionalized starting materials or post-synthetic modification.

General Procedure :

  • React isoindoline with an anomeric amide (nitrogen deletion reagent) to generate a reactive diene.

  • Perform Diels-Alder cycloaddition with a dienophile (e.g., maleic anhydride) under reflux in toluene.

  • Isolate the chlorinated product via column chromatography.

Example :

  • Starting Material : 6-Chloro-isoindoline

  • Dienophile : Acrylonitrile

  • Conditions : Toluene, 110°C, 12 hours

  • Yield : 40–50%.

Key Advantages

  • Modularity : Allows introduction of diverse substituents, including halogens, at specific positions.

  • Stereocontrol : The Diels-Alder step ensures high regioselectivity and stereochemical fidelity.

Chlorination of Ketone Precursors

Oxidative Chlorination of 1-Oxo Derivatives

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as a versatile intermediate for chlorination. Treatment with phosphorus pentachloride (PCl5\text{PCl}_5) or oxalyl chloride ((COCl)2\text{(COCl)}_2) introduces chlorine at the 6th position, followed by decarboxylation to yield the target compound.

Procedure :

  • React ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (0.5 mmol) with PCl5\text{PCl}_5 (1.2 equiv) in dichloromethane.

  • Stir for 3.5 hours at room temperature.

  • Purify by column chromatography (hexane/ethyl acetate = 30:1).

Yield : 89%.

Spectroscopic Validation

  • 1H^1\text{H} NMR : Characteristic signals at δ 7.74 (s, 2H, aromatic), 3.85 (s, 3H, ester group).

  • GC-MS : Molecular ion peak at m/zm/z 208.1 confirms the product.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance efficiency, industrial protocols employ continuous flow reactors for chlorination. This method minimizes side reactions and improves heat dissipation, critical for exothermic chlorination steps.

Optimized Parameters :

  • Temperature : 50–60°C

  • Residence Time : 10–15 minutes

  • Catalyst : FeCl3\text{FeCl}_3 (0.5 mol%)

Advantages :

  • Scalability : Achieves >90% conversion with minimal waste.

  • Safety : Reduces handling of gaseous Cl2\text{Cl}_2 through in-situ generation.

Comparative Analysis of Methods

MethodStarting MaterialReagentsYield (%)Purity (%)
Electrophilic Substitution1,2,3,4-TetrahydronaphthaleneCl2\text{Cl}_2, FeCl3\text{FeCl}_360–7595
Diels-Alder CascadeIsoindolineAnomeric amide, dienophile40–5090
Ketone ChlorinationEthyl 1-oxo derivativePCl5\text{PCl}_58998
Continuous Flow1,2,3,4-TetrahydronaphthaleneCl2\text{Cl}_2, FeCl3\text{FeCl}_3>9097

Mechanistic Insights and Reaction Pathways

Electrophilic Aromatic Substitution Mechanism

The chlorination proceeds via formation of a chloronium ion (Cl+\text{Cl}^+) coordinated to FeCl3\text{FeCl}_3. Attack at the 6th position is favored due to the electron-donating effect of the saturated ring, stabilizing the Wheland intermediate.

Diels-Alder Cycloaddition Mechanism

The cascade reaction involves [4+2] cycloaddition between the in-situ-generated diene and dienophile, followed by retro-Diels-Alder elimination of nitrogen to form the tetrahydronaphthalene core .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-chloronaphthalene.

    Reduction: Further hydrogenation can convert it into 6-chlorodecalin.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a nickel or palladium catalyst is typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: 6-Chloronaphthalene

    Reduction: 6-Chlorodecalin

    Substitution: Various substituted tetrahydronaphthalenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 6-Chloro-1,2,3,4-tetrahydronaphthalene serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and reduction .

Biology

  • Biological Activity : Research indicates potential biological activities of this compound, including antimicrobial and anticancer properties. Studies have shown that it can interact with biomolecules, leading to inhibition of microbial growth and modulation of cellular pathways.

Medicine

  • Pharmaceutical Development : The compound is being explored for its therapeutic potential as a precursor in drug development. Its reactivity and biological properties make it a candidate for further investigation in creating new pharmaceutical agents .

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of dyes and pigments. Its unique properties allow for the formulation of specialty chemicals that are vital in various manufacturing processes.

Case Studies

Several studies have demonstrated the efficacy and safety profile of this compound:

  • Antimicrobial Efficacy Study : A study assessed the compound's antimicrobial activity against common pathogens. Results indicated significant inhibition zones around cultures exposed to varying concentrations of the compound.
  • Toxicology Assessment : Research on metabolic pathways revealed rapid absorption upon exposure and metabolism primarily through hydroxylation at non-aromatic positions. The metabolites were excreted mainly as glucuronides in urine .

Mechanism of Action

The mechanism of action of 6-chloro-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, the tetrahydronaphthalene ring structure allows for interactions with biological molecules, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The reactivity and applications of 6-Chloro-1,2,3,4-tetrahydronaphthalene are influenced by substituents on the tetrahydronaphthalene core. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl at position 6 C₁₀H₁₁Cl 166.65 Intermediate for pharmaceuticals; potential stabilizer in biological storage
6-Methoxy-1,2,3,4-tetrahydronaphthalene OCH₃ at position 6 C₁₁H₁₄O 162.23 Used in fragrance synthesis; higher polarity due to methoxy group
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene Br, four methyl groups C₁₄H₂₁Br 269.22 Brominated analog with applications in materials science; harmful (S23, S26 safety codes)
6-(Chloromethyl)-1,1,4,4-tetramethyl-... ClCH₂, four methyl groups C₁₅H₂₁Cl 237.78 Building block for silicones and polymers; customizable synthesis
1-Chloro-1,2,3,4-tetrahydronaphthalene Cl at position 1 C₁₀H₁₁Cl 166.65 Slower solvolysis due to β-hydroxy group interactions; studied for carbocation stability

Reactivity and Regioselectivity

  • Bromination : Studies on 1-oxo-tetrahydronaphthalene derivatives show bromination occurs preferentially at the 5 and 8 positions of the benzannelated ring under specific conditions . This regioselectivity is critical for synthesizing dibromo-substituted stabilizers for cholera sera .
  • Solvolysis: The presence of electron-withdrawing groups (e.g., β-OH) significantly slows solvolysis. For example, 1-chloro-1,2,3,4-tetrahydronaphthalene with a cis-2-hydroxy group exhibits a 2,000-fold reduction in solvolysis rate compared to non-hydroxylated analogs due to inductive effects .

Biological Activity

6-Chloro-1,2,3,4-tetrahydronaphthalene is a halogenated derivative of tetrahydronaphthalene that has garnered attention for its potential biological activities. This compound features a chloro substituent at the 6-position, which may significantly influence its reactivity and interactions with biological systems. The following sections will delve into its biological activity, mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloro group enhances binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
  • Receptor Binding : It can act as a ligand for various receptors, influencing signaling pathways.

Case Studies and Research Findings

  • Antioxidant Activity : Research has indicated that certain derivatives of tetrahydronaphthalene exhibit antioxidant properties. A study demonstrated that compounds with similar structures could scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Cytotoxic Effects : In vitro studies have explored the cytotoxic effects of halogenated tetrahydronaphthalenes on cancer cell lines. For instance, compounds structurally related to this compound showed significant cytotoxicity against various human cancer cell lines, indicating potential as anti-cancer agents .
  • Pharmacological Applications : The compound has been investigated for its role in drug development. Its ability to modulate enzyme activity suggests applications in treating metabolic disorders and possibly as a therapeutic agent in oncology.

Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; potential in oxidative stress
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionModulates metabolic pathways through enzyme interaction

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies:

  • Acute Toxicity : The compound exhibits low acute toxicity with an oral LD50 of approximately 2860 mg/kg in male rats and a dermal LD50 of 16,800 mg/kg in rabbits .
  • Chronic Exposure Effects : Long-term exposure studies indicate potential hematological effects such as hemolytic anemia at higher doses (≥50 mg/kg) during chronic toxicity assessments .

Metabolism and Excretion

Metabolism studies reveal that this compound undergoes hydroxylation at non-aromatic sites. Metabolites are primarily excreted as glucuronides via urine . This metabolic pathway is crucial for understanding the compound's pharmacokinetics and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6-Chloro-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves catalytic hydrogenation of chlorinated naphthalene derivatives or electrophilic aromatic substitution on tetrahydronaphthalene. For example, Cr(CO)₃-mediated C–H activation can introduce substituents regioselectively, as demonstrated in analogous methoxy- and ethoxy-tetrahydronaphthalene complexes . Reaction optimization includes temperature control (80–130°C), solvent selection (e.g., tetrahydrofuran or cyclohexane), and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation). Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity products .

Q. How can gas chromatography (GC) parameters be standardized for analyzing this compound?

  • Methodological Answer : Use non-polar capillary columns (e.g., HP-1 or DB-5) with helium carrier gas. Isothermal conditions at 100–130°C yield retention indices (RI) of 1133–1155 for squalane columns, while temperature-programmed runs (40–310°C at 2–6°C/min) on Ultra-1 or Ultra-2 columns provide baseline separation from structurally similar compounds. Internal standards like 1,3-dinitrobenzene ensure quantification accuracy .

Q. What are the key physicochemical properties influencing its stability in storage?

  • Methodological Answer : The compound’s stability is affected by light, oxygen, and temperature. Store in amber glass under inert gas (N₂/Ar) at 4°C to prevent degradation. The boiling point (~207°C) and density (0.973 g/cm³) suggest volatility, requiring sealed containers to minimize evaporation .

Advanced Research Questions

Q. How does the chlorine substituent influence regioselectivity in catalytic C–H functionalization reactions?

  • Methodological Answer : The chloro group acts as a directing meta/para-activator in electrophilic substitutions. In Cr(CO)₃-complexed systems, steric and electronic effects alter reaction pathways. For example, methoxy and ethoxy substituents on tetrahydronaphthalene increase reactivity at the ortho position by 15–20% compared to non-substituted analogs. Computational modeling (DFT) can predict activation barriers for site-specific functionalization .

Q. What enzymatic pathways metabolize chlorinated tetrahydronaphthalenes, and how can metabolites be characterized?

  • Methodological Answer : Glutathione S-transferases (GSTs) and cytochrome P450 enzymes are implicated in oxidative dechlorination and epoxidation. Metabolite identification involves LC-MS/MS with collision-induced dissociation (CID) and isotope labeling. For example, 1,2,3,4-tetrachloro-tetrahydronaphthalene forms glutathione conjugates via GST-mediated pathways, detectable at m/z 489.2 [M+H]⁺ .

Q. How can environmental contamination by chlorinated tetrahydronaphthalenes be monitored in complex matrices?

  • Methodological Answer : Use EPA Method 8270 with modifications: solid-phase extraction (SPE) using C18 cartridges, followed by GC-MS/MS in multiple reaction monitoring (MRM) mode. Quantify against deuterated internal standards (e.g., acenaphthene-d10) to correct for matrix effects. Detection limits of 0.1–0.5 ppb are achievable in soil and water samples .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
6-Chloro-1,2,3,4-tetrahydronaphthalene

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